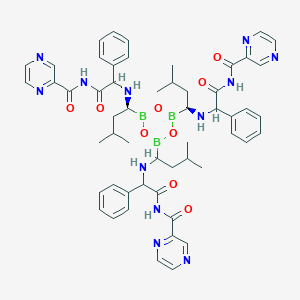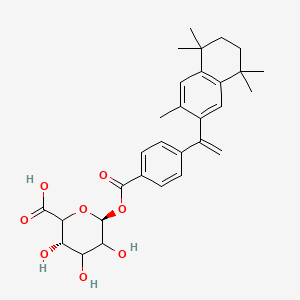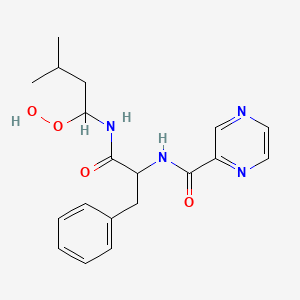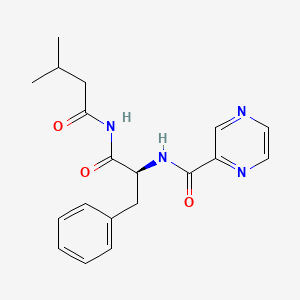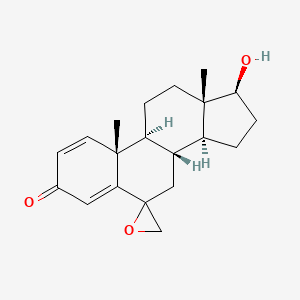
17-beta-Hydroxy Exemestane Epoxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta-Hydroxy Exemestane Epoxide involves the epoxidation of Exemestane. This process typically uses peracetic acid as the oxidizing agent in the presence of a catalyst such as manganese triflate . The reaction conditions are carefully controlled to ensure the formation of the epoxide ring without over-oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 17-beta-Hydroxy Exemestane Epoxide undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different products
Common Reagents and Conditions:
Oxidation: Peracetic acid in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions
Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
17-beta-Hydroxy Exemestane Epoxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on enzyme activity and hormone regulation.
Medicine: Investigated for its potential in treating hormone-dependent cancers, particularly breast cancer
Industry: Utilized in the production of pharmaceuticals and as a quality control standard.
Mechanism of Action
17-beta-Hydroxy Exemestane Epoxide exerts its effects by irreversibly binding to the active site of the aromatase enzyme, leading to its permanent inhibition. This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This mechanism is particularly effective in treating estrogen receptor-positive breast cancer .
Comparison with Similar Compounds
Exemestane: The parent compound, also an aromatase inhibitor.
Anastrozole: Another aromatase inhibitor with a different chemical structure.
Letrozole: Similar to Anastrozole, used in the treatment of breast cancer
Uniqueness: 17-beta-Hydroxy Exemestane Epoxide is unique due to its specific epoxide structure, which imparts distinct chemical reactivity and biological activity compared to other aromatase inhibitors .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,17-,18+,19-,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMZYNAXKLSHLW-POJIJWSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC4(CO4)C5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)
![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)
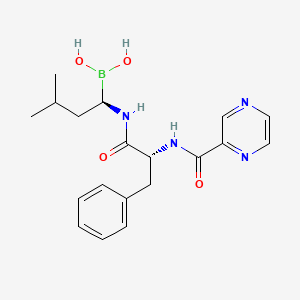
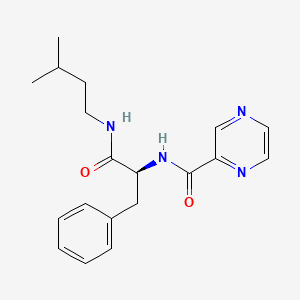
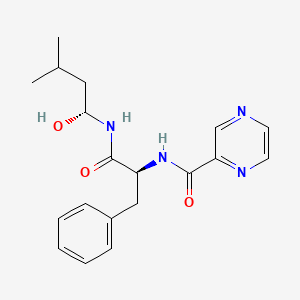
![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
